molecular formula C24H19FN4O2S B2685817 3-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide CAS No. 1115371-80-6

3-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide

Cat. No. B2685817
CAS RN: 1115371-80-6
M. Wt: 446.5
InChI Key: MNVQKCNJLPBYIY-UHFFFAOYSA-N
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Description

The compound “3-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide” is a complex organic molecule. It contains several functional groups, including an imidazole ring, a phenyl group, and a benzamide moiety .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and includes an imidazole ring attached to a phenyl group via a benzamide moiety. The compound also contains a fluorophenyl group attached via an amino linkage .

Scientific Research Applications

Proteolysis Targeting Chimeras (PROTACs)

This compound was designed to work as a selective degrader of histone deacetylase-3 (HDAC3), a protein involved in gene expression and cell proliferation . However, it did not show degradation for the targeted HDACs .

Anticancer Activity

The compound displayed a high level of antimitotic activity against tested human tumor cells, with mean GI 50 /TGI values of 15.72/50.68 μM . This suggests potential use in cancer treatment.

Pharmacokinetics Prediction

The drug-like properties of the synthesized compound were evaluated using SwissAdme, revealing satisfactory drug-like parameters . This indicates its potential for further development into a therapeutic agent.

Organic Synthesis

The compound could be used as a building block in organic synthesis . Protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Histone Deacetylase Inhibitors (HDACis)

The compound was tested in vitro against human class-I HDACs isoforms and showed IC 50 = 3.4 µM against HDAC3 . HDACis have been developed and identified as potential anticancer therapeutics .

Green Chemistry

The compound could be part of green chemistry protocols. An iodophor-catalyzed direct disulfenylation of amino naphthalenes with aryl sulfonyl hydrazines in water was developed . This green protocol had simple reaction conditions (metal-free, water as the solvent, under air), the odorless and easily available sulfur reagent, the broad substrate scope, and gram-scale synthesis .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

3-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O2S/c25-20-11-4-5-12-21(20)28-22(30)16-32-24-26-13-14-29(24)19-10-6-7-17(15-19)23(31)27-18-8-2-1-3-9-18/h1-15H,16H2,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVQKCNJLPBYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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